

A Comprehensive Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-4-(2-Nitrovinyl)benzonitrile

Cat. No.: B1298947

[Get Quote](#)

CAS Number: 5153-73-1

This technical guide provides an in-depth overview of (E)-4-(2-Nitrovinyl)benzonitrile, a chemical compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

(E)-4-(2-Nitrovinyl)benzonitrile is a yellow crystalline solid at room temperature.^[1] It is classified as a toxic substance if swallowed, in contact with skin, or if inhaled.^[2] The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_9H_6N_2O_2$	[2]
Molecular Weight	174.16 g/mol	[2]
CAS Number	5153-73-1	[2]
Melting Point	182-184 °C	[3]
Boiling Point	353.5 °C	[4]
Appearance	Light yellow to yellow-orange powder/crystal	[3] [5]
Solubility	Soluble in organic solvents	[1]

Spectroscopic Data

The structural confirmation of **(E)-4-(2-Nitrovinyl)benzonitrile** is achieved through various spectroscopic techniques. The available proton nuclear magnetic resonance (¹H NMR) data is presented below.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) in ppm	Multiplicity, Coupling Constant (J) in Hz, Integration, Assignment
8.00	d, J = 13.8 Hz, 1H
7.76	d, J = 8.7 Hz, 2H
7.67	d, J = 8.7 Hz, 2H
7.61	d, J = 13.8 Hz, 1H

Reference for ¹H NMR data:[\[3\]](#)

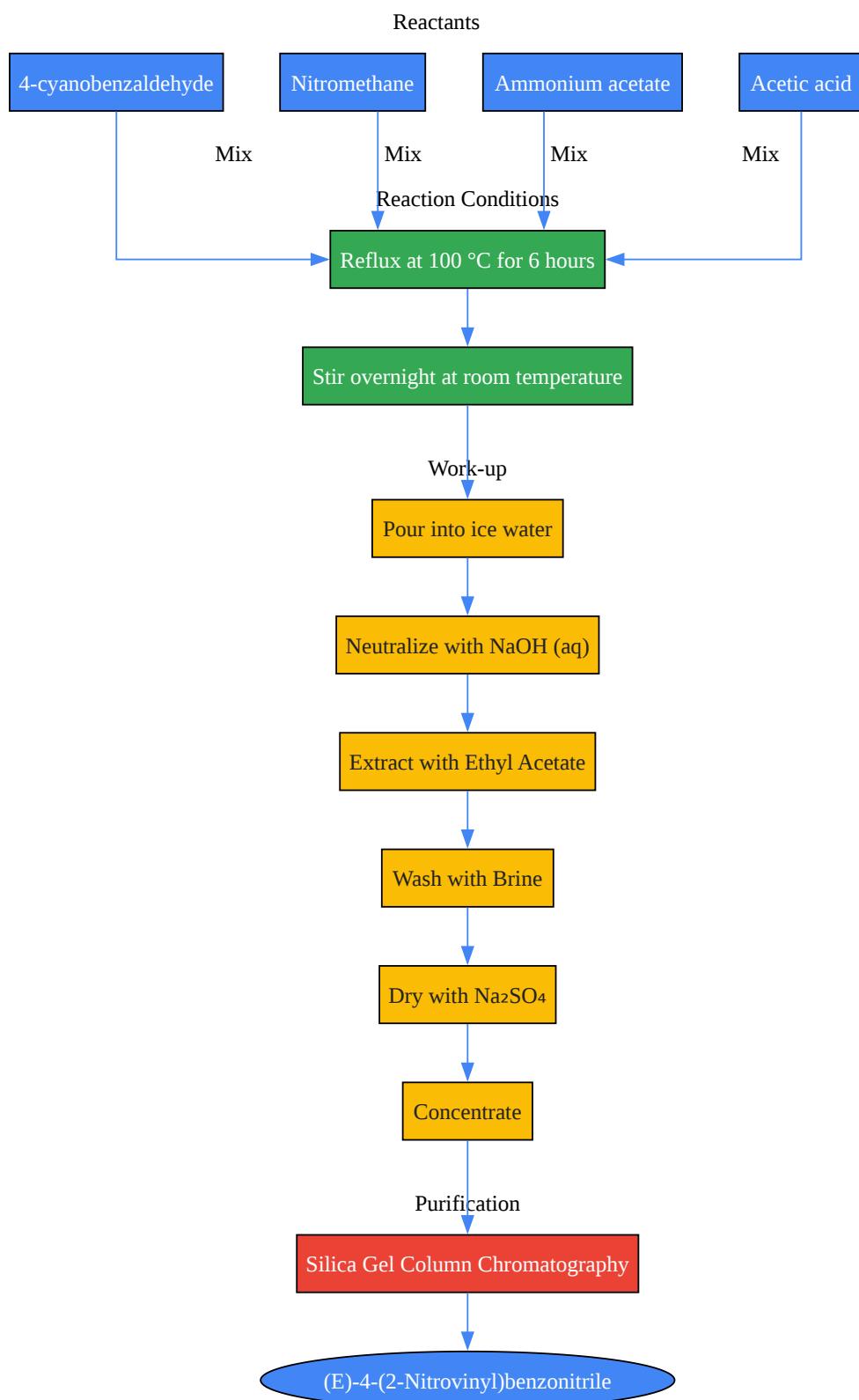
Synthesis

Experimental Protocol: Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

A common method for the synthesis of **(E)-4-(2-Nitrovinyl)benzonitrile** and other para-substituted β -nitrostyrenes involves the Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

Materials:

- 4-cyanobenzaldehyde
- Nitromethane
- Ammonium acetate
- Glacial acetic acid
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane


Procedure:

- To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).^[6]
- Reflux the mixture for six hours at 100 °C.^[6]
- After reflux, cool the reaction mixture to room temperature and stir overnight.^[6]
- Pour the resulting solution into ice water and adjust the pH to 7 with an aqueous solution of sodium hydroxide (2M).^[6]

- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[6]
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.[6]
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure **(E)-4-(2-Nitrovinyl)benzonitrile**.[6]

A reported yield for this synthesis is 52%. [3]

Synthesis Workflow

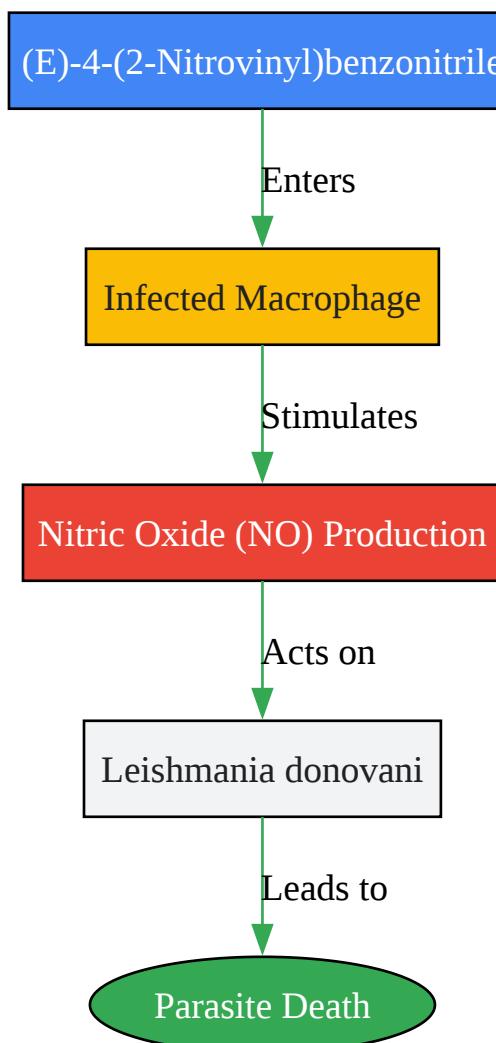
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(E)-4-(2-Nitrovinyl)benzonitrile**.

Biological Activity and Mechanism of Action

(E)-4-(2-Nitrovinyl)benzonitrile has demonstrated promising biological activity, particularly as an antileishmanial agent.

Antileishmanial Activity


In vitro studies have shown that **(E)-4-(2-Nitrovinyl)benzonitrile** is a potent agent against *Leishmania donovani*, the causative agent of visceral leishmaniasis.^[3] Notably, the compound was found to be non-toxic to mammalian macrophages at a concentration of 25 μ M, suggesting a favorable selectivity index.^[3]

Mechanism of Action

The antileishmanial activity of **(E)-4-(2-Nitrovinyl)benzonitrile** is associated with its ability to moderately induce the production of nitric oxide (NO).^[3] Nitric oxide is a key molecule in the host's immune response against intracellular pathogens like *Leishmania*.

Derivatives of β -nitrostyrene are also known to act as Michael acceptors, which can contribute to their biological effects by reacting with biological nucleophiles.^[7] Furthermore, some benzonitrile-containing compounds have been shown to exhibit genotoxic and aneugenic effects, although this has not been specifically reported for **(E)-4-(2-Nitrovinyl)benzonitrile**.^[8]

Potential Mechanism of Action Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antileishmanial activity.

Conclusion

(E)-4-(2-Nitrovinyl)benzonitrile is a synthetic compound with significant potential for further investigation in drug discovery, particularly in the development of new antileishmanial therapies. Its straightforward synthesis and potent, selective biological activity make it an attractive lead compound for medicinal chemists. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential against other pathogens and in other therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. trans-4-(2-Nitroethenyl)benzonitrile | 5153-73-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298947#e-4-2-nitrovinyl-benzonitrile-cas-number-5153-73-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com